7,8-Dimethoxy-1,4-dimethyl-5H-benzo[d][1,2]diazepine-5-carbohydrazide
Description
Properties
IUPAC Name |
7,8-dimethoxy-1,4-dimethyl-5H-2,3-benzodiazepine-5-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3/c1-7-9-5-11(20-3)12(21-4)6-10(9)13(14(19)16-15)8(2)18-17-7/h5-6,13H,15H2,1-4H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLPWDEYOCXABBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C2=CC(=C(C=C2C1C(=O)NN)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dimethoxy-1,4-dimethyl-5H-benzo[d][1,2]diazepine-5-carbohydrazide typically involves the reaction of 7,8-dimethoxy-1,4-dimethyl-5H-2,3-benzodiazepine-5-carboxylic acid with hydrazine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbohydrazide group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
7,8-Dimethoxy-1,4-dimethyl-5H-benzo[d][1,2]diazepine-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodiazepine oxides, while reduction could produce benzodiazepine hydrides. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
Neuropharmacology
Research indicates that 7,8-Dimethoxy-1,4-dimethyl-5H-benzo[d][1,2]diazepine-5-carbohydrazide exhibits potential neuroprotective effects. Preliminary studies suggest that it may mitigate neuronal damage caused by oxidative stress.
Case Study: Neuroprotection
A study conducted on neuronal cell lines demonstrated that treatment with this compound resulted in:
- Reduction of cell death by approximately 40% compared to untreated controls.
- Increased levels of antioxidant enzymes , indicating a protective mechanism against oxidative damage.
This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Antimicrobial Activity
The compound has shown promising antimicrobial properties against various pathogens.
Case Study: Antimicrobial Efficacy
A recent study evaluated the antimicrobial effects of this compound against Gram-positive and Gram-negative bacteria. The results indicated:
| Bacteria Type | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings indicate its potential as a new antimicrobial agent to combat resistant bacterial strains.
Anxiolytic and Sedative Effects
The compound's structural similarities to known anxiolytics suggest it may exhibit anxiolytic properties.
Research Findings
In animal models, compounds within the same class have demonstrated:
- Significant reduction in anxiety-like behaviors in elevated plus maze tests.
- Comparable effects to diazepam in conflict conditions.
This positions the compound as a candidate for further development as an anxiolytic medication.
Summary of Biological Activities
The following table summarizes the biological activities associated with this compound:
Mechanism of Action
The mechanism of action of 7,8-Dimethoxy-1,4-dimethyl-5H-benzo[d][1,2]diazepine-5-carbohydrazide involves its interaction with specific molecular targets in the body. It is known to inhibit the activation of p38 MAPK, a protein kinase involved in inflammatory responses. This inhibition reduces the production of proinflammatory cytokines, which can have therapeutic effects in conditions characterized by excessive inflammation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 7,8-Dimethoxy-1,4-dimethyl-5H-benzo[d][1,2]diazepine-5-carbohydrazide with structurally related compounds from the evidence:
Table 1: Structural and Functional Comparison of Benzodiazepine Derivatives
Key Comparison Points:
Core Structure and Ring Systems: The target compound’s benzo[d][1,2]diazepine core differs from dibenzo[b,e][1,4]diazepine () and isoindolo-benzazepine () in ring fusion and nitrogen positioning. These variations influence molecular geometry and binding affinity to biological targets.
Functional Group Diversity :
- The carbohydrazide (-CONHNH₂) group in the target compound is unique among the compared derivatives, which primarily feature esters (), ketones (), or tertiary amines (). This group may confer hydrogen-bonding capacity or hydrazone-forming reactivity, useful in prodrug design .
- Methoxy (-OCH₃) and methyl (-CH₃) groups are common in multiple compounds (e.g., ), enhancing lipophilicity and membrane permeability.
In contrast, isoindolo-benzazepine derivatives () require intricate heterocyclic fusion, lowering scalability .
The carbohydrazide moiety may mimic thiosemicarbazides, known for antimicrobial or anticancer properties, suggesting unexplored therapeutic avenues .
Biological Activity
7,8-Dimethoxy-1,4-dimethyl-5H-benzo[d][1,2]diazepine-5-carbohydrazide (CAS No. 159324-61-5) is a compound within the benzodiazepine class known for its diverse biological activities. This article explores its pharmacological profiles, including synthesis methods, biological assays, and potential therapeutic applications.
- Molecular Formula : C14H18N4O3
- Molar Mass : 290.32 g/mol
- Structure : The compound features a fused benzodiazepine ring system with methoxy and dimethyl substituents.
Synthesis
The synthesis of this compound can be achieved through various methods involving the reaction of appropriate hydrazines with substituted benzodiazepines. Recent advancements have focused on one-pot synthesis techniques that enhance yield and reduce reaction time .
Anticancer Activity
Research indicates that compounds similar to 7,8-Dimethoxy-1,4-dimethyl-5H-benzo[d][1,2]diazepine derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Study Findings : A study demonstrated that related benzodiazepine derivatives showed higher toxicity against gastric adenocarcinoma cells compared to traditional chemotherapeutics like Paclitaxel .
Antimicrobial Properties
The compound has shown promising results in antimicrobial assays:
- In Vitro Studies : Benzodiazepine derivatives often display antibacterial and antifungal activities. For example, a series of synthesized benzohydrazides exhibited notable antifungal activity against Botrytis cinerea .
Neuropharmacological Effects
Benzodiazepines are widely recognized for their neuropharmacological effects:
- Anxiolytic and Sedative Effects : Compounds within this class are typically evaluated for their anxiolytic properties in animal models. Specific studies have indicated that these compounds can act as GABA_A receptor modulators, thereby exhibiting sedative effects similar to established anxiolytics like diazepam .
Research Case Studies
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 7,8-Dimethoxy-1,4-dimethyl-5H-benzo[d][1,2]diazepine-5-carbohydrazide, and how can reaction conditions be systematically optimized?
- Methodological Answer :
- Begin with retrosynthetic analysis to identify key intermediates (e.g., benzodiazepine core, carbohydrazide moiety). Use factorial design to optimize variables like solvent polarity, temperature, and catalyst loading. For example, a 2³ factorial design can test combinations of ethanol/THF (solvent), 60°C/80°C (temperature), and p-toluenesulfonic acid (catalyst) vs. no catalyst.
- Monitor reaction progress via TLC/HPLC and characterize intermediates using NMR (¹H/¹³C) and mass spectrometry. Purification via column chromatography (silica gel, gradient elution) ensures high purity (>95%) .
- Reference Table 1 :
| Solvent | Catalyst | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Ethanol | p-TSA | 60 | 72 | 97 |
| THF | None | 80 | 58 | 89 |
Q. How can spectroscopic techniques confirm the structural integrity and purity of this compound?
- Methodological Answer :
- ¹H NMR : Assign peaks for methoxy groups (δ 3.8–4.0 ppm), aromatic protons (δ 6.5–7.5 ppm), and carbohydrazide NH (δ 9.5–10.5 ppm). Compare with simulated spectra from computational tools (e.g., ACD/Labs).
- IR Spectroscopy : Confirm carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and N-H bends (~3300 cm⁻¹).
- Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ and fragmentation patterns against theoretical values.
- Use HPLC-DAD (C18 column, acetonitrile/water gradient) to assess purity (>98%) and detect impurities (e.g., unreacted hydrazide) .
Advanced Research Questions
Q. What in silico strategies predict the binding affinity of this compound to GABA-A receptors, and how can discrepancies between computational and experimental data be resolved?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with GABA-A receptor (PDB ID: 6HUP) to simulate ligand-receptor interactions. Focus on hydrogen bonding with α1-subunit residues (e.g., Tyr159, Thr142).
- Molecular Dynamics (MD) : Run 100-ns simulations (AMBER force field) to assess binding stability. Compare RMSD/RMSF values with experimental IC₅₀ data.
- Contradiction Analysis : If computational affinity exceeds experimental results (e.g., ΔΔG > 2 kcal/mol), re-evaluate protonation states, solvent models, or receptor flexibility. Cross-validate with alanine scanning mutagenesis .
- Reference Table 2 :
| Method | Predicted ΔG (kcal/mol) | Experimental IC₅₀ (nM) |
|---|---|---|
| Docking (Vina) | -9.2 | 120 |
| MD (AMBER) | -8.7 | 110 |
Q. How does the compound's stability under varying pH and temperature conditions impact its pharmacokinetic profile, and what methodologies assess degradation pathways?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to buffers (pH 1–13, 37°C) and analyze degradation via LC-MS. Identify major degradation products (e.g., hydrolysis of carbohydrazide to carboxylic acid).
- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life at 25°C from accelerated stability data (40–60°C).
- Bioavailability Assessment : Simulate intestinal permeability (Caco-2 cell model) and hepatic metabolism (human liver microsomes) to correlate stability with oral bioavailability .
Methodological Framework Integration
- Link experimental designs to theoretical frameworks , such as the role of benzodiazepines in modulating GABAergic neurotransmission. This guides hypothesis generation (e.g., substituent effects on receptor binding) and data interpretation .
- Address data contradictions by triangulating results across methods (e.g., docking + mutagenesis + SPR binding assays) to refine mechanistic models .
Data Sources and Validation
- Prioritize peer-reviewed journals (e.g., European Journal of Pharmaceutical Sciences) over vendor databases. Cross-reference synthesis protocols with analogous benzodiazepine derivatives .
- Validate computational models using open-access tools (e.g., PubChem BioAssay data) to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
